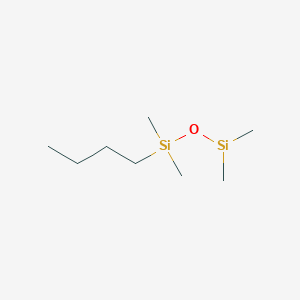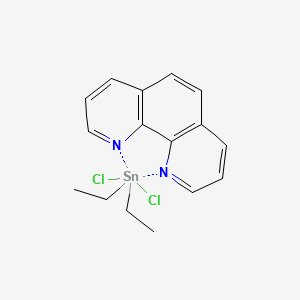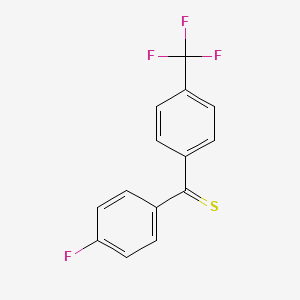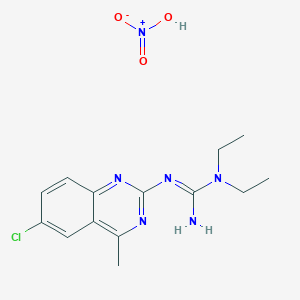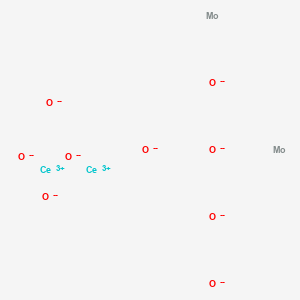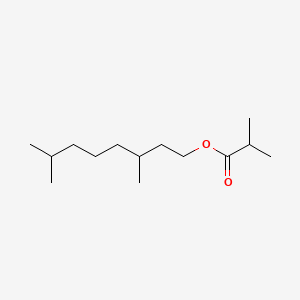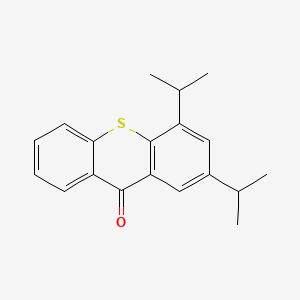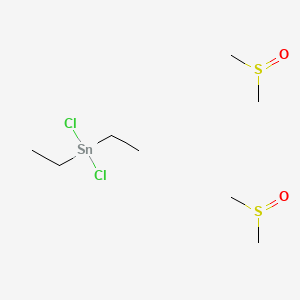
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine. This particular compound is characterized by the presence of tin atoms coordinated with dichlorodiethyl and sulfinylbis(methane) groups, which impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- typically involves the reaction of tin chloride with dichlorodiethyl and sulfinylbis(methane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The dichlorodiethyl and sulfinylbis(methane) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different functional groups.
科学的研究の応用
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism of action of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfinylbis(methane) groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Dichlorodimethylstannane: Another organotin compound with different functional groups.
Sulfinylbis(methane): A related compound with similar sulfinyl groups.
Uniqueness
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is unique due to its specific combination of dichlorodiethyl and sulfinylbis(methane) groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
69610-85-1 |
|---|---|
分子式 |
C8H22Cl2O2S2Sn |
分子量 |
404.0 g/mol |
IUPAC名 |
dichloro(diethyl)stannane;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2C2H5.2ClH.Sn/c2*1-4(2)3;2*1-2;;;/h2*1-2H3;2*1H2,2H3;2*1H;/q;;;;;;+2/p-2 |
InChIキー |
LBUQMPYPIJGLOA-UHFFFAOYSA-L |
正規SMILES |
CC[Sn](CC)(Cl)Cl.CS(=O)C.CS(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





